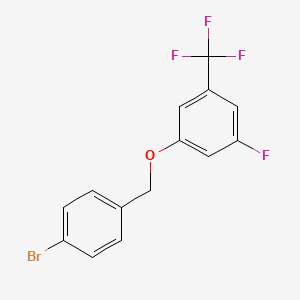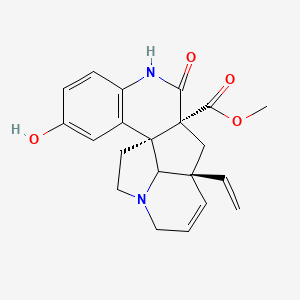
15-Hydroxyscandine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-Hydroxyscandine is a natural alkaloid compound found in the stem bark of Melodinus tenuicaudatus. It belongs to the class of monoterpenoid indole alkaloids and has the molecular formula C21H22N2O4
准备方法
Synthetic Routes and Reaction Conditions
15-Hydroxyscandine can be synthesized through several methods. One common approach involves the extraction of the compound from the stem bark of Melodinus tenuicaudatus using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The extraction process is followed by purification steps, including chromatography, to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification using techniques such as column chromatography and recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
15-Hydroxyscandine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
15-Hydroxyscandine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids and natural products.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of 15-Hydroxyscandine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The compound’s hydroxyl group plays a crucial role in its binding to target molecules, influencing its activity and potency .
相似化合物的比较
15-Hydroxyscandine can be compared with other similar compounds, such as:
14,15-Dihydro-14,15-epoxy-10-hydroxyscandine: A related compound with an epoxy group.
15-Hydroxy-meloscandonine: Another hydroxylated derivative with similar structural features.
Scandine: A closely related alkaloid with a similar core structure.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
属性
分子式 |
C21H22N2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
methyl (1S,10R,12S)-12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-3-19-7-4-9-23-10-8-20(16(19)23)14-11-13(24)5-6-15(14)22-17(25)21(20,12-19)18(26)27-2/h3-7,11,16,24H,1,8-10,12H2,2H3,(H,22,25)/t16?,19-,20+,21+/m0/s1 |
InChI 键 |
LGEFXJCPQAMQOD-FYBUIRDTSA-N |
手性 SMILES |
COC(=O)[C@]12C[C@@]3(C=CCN4C3[C@@]1(CC4)C5=C(C=CC(=C5)O)NC2=O)C=C |
规范 SMILES |
COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=C(C=CC(=C5)O)NC2=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


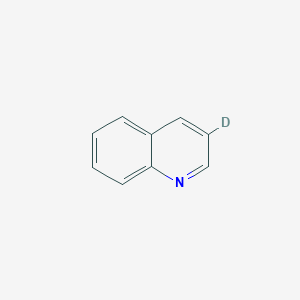
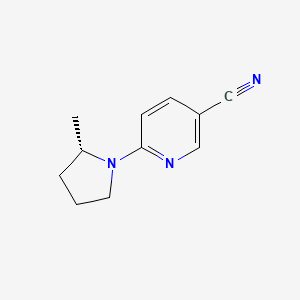
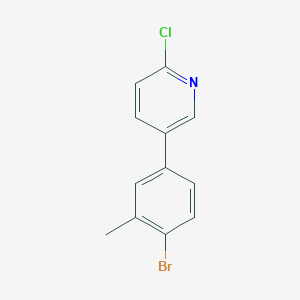

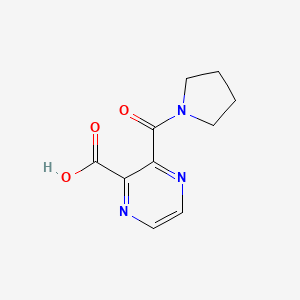
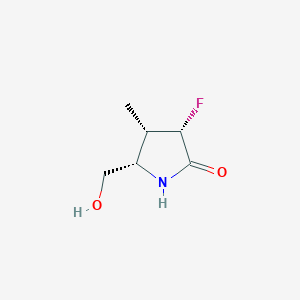
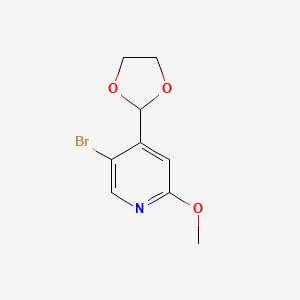
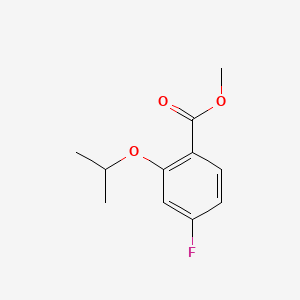

![(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14026334.png)
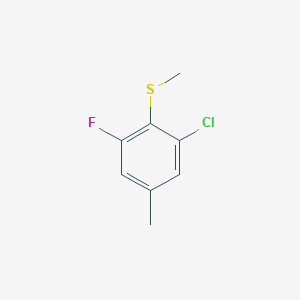
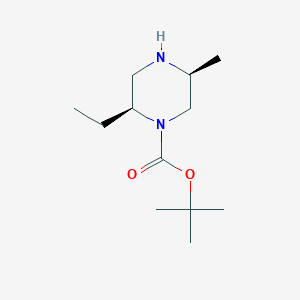
![6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14026345.png)
